molecular formula C22H22N6O2 B11193719 N-benzyl-5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide

N-benzyl-5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide

Cat. No.: B11193719
M. Wt: 402.4 g/mol
InChI Key: VQVMPYFIORJRFK-UHFFFAOYSA-N
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Description

N-benzyl-5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide is a complex organic compound that features a pyrazole ring, a pyridine ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the pyridine and oxadiazole rings. The final step involves the benzylation of the compound.

    Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound under acidic conditions.

    Introduction of Pyridine Ring: The pyridine ring can be introduced through a condensation reaction with a suitable aldehyde or ketone.

    Formation of Oxadiazole Ring: The oxadiazole ring can be formed through a cyclization reaction involving an appropriate nitrile oxide and a suitable dipolarophile.

    Benzylation: The final step involves the benzylation of the compound using benzyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-benzyl-5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development. Its interactions with biological targets can be studied to identify potential therapeutic uses.

    Medicine: The compound may exhibit pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Further research is needed to explore its potential as a therapeutic agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-benzyl-5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-5-methyl-1H-pyrazole-4-carboxamide: Lacks the pyridine and oxadiazole rings, making it less complex.

    N-benzyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide: Similar structure but without the methyl group on the pyrazole ring.

    N-benzyl-5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of the carboxamide group.

Uniqueness

N-benzyl-5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide is unique due to its combination of three different heterocyclic rings (pyrazole, pyridine, and oxadiazole) and the presence of a benzyl group. This unique structure contributes to its potential bioactivity and versatility in various applications.

Properties

Molecular Formula

C22H22N6O2

Molecular Weight

402.4 g/mol

IUPAC Name

N-benzyl-5-methyl-1-[5-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrazole-4-carboxamide

InChI

InChI=1S/C22H22N6O2/c1-14(2)20-26-22(30-27-20)17-9-10-19(23-12-17)28-15(3)18(13-25-28)21(29)24-11-16-7-5-4-6-8-16/h4-10,12-14H,11H2,1-3H3,(H,24,29)

InChI Key

VQVMPYFIORJRFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=NC=C(C=C2)C3=NC(=NO3)C(C)C)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

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